Hydrallostane
Overview
Description
Hydrallostane is a compound with the molecular formula C21H32O5 . It is also known by other names such as 5alpha-Dihydrocortisol and Allodihydrohydrocortisone . The molecular weight of this compound is 364.5 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one . The InChI and SMILES strings provide a textual representation of the molecule structure .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 364.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the resources I have.
Scientific Research Applications
Hydration of Fat-Free Body Mass
The hydration of fat-free body mass, which is critical in body-composition research, is largely constant across mammals, including humans. This constancy, approximately 0.73, is integral to estimating total body fat. Research in this area helps in understanding body composition and the impact of various factors on it. It is a cornerstone of body-composition research and important in developing methodologies for accurately assessing body composition (Wang et al., 1999).
Hydra as a Model System for Environmental Studies
The Hydra species, a freshwater organism, serves as a bioindicator for environmental assessments. It is significant for studying the impact of environmental pollutants, such as metals, organic toxicants, and industrial effluents. Its characteristics, including regenerative abilities and sensitivity to pollutants, make it a valuable model for aquatic toxicology and environmental studies (Quinn et al., 2012).
Integrated Micrometeorological System for Evaporation Measurement
The integrated system known as Hydra, used in micrometeorological research, facilitates the measurement of evaporation. It combines sensors, real-time processing units, and software for data analysis. This technology has been applied in diverse environments, such as crop fields and forests, contributing significantly to our understanding of environmental processes and climate studies (Shuttleworth et al., 1988).
Biomedical Applications of Hydrazones
Hydrazones, with features like site-specific drug release and response to pH environments, have applications in biomedical fields. They are used in drug delivery systems for targeted treatments in areas like tumor tissue or thrombosis, demonstrating versatility in clinical applications ranging from anti-inflammatory to anticancer treatments (Wahbeh & Milkowski, 2019).
Potential New Technology to Regrow Heart Tissue
Hydra Biosciences is developing protein-based drugs that encourage self-regeneration of heart muscle tissue after a heart attack. This innovative approach aims to enhance the heart's natural regenerative capabilities, potentially revolutionizing treatments for heart attack recovery and reducing the risk of congestive heart failure (Expert Review of Medical Devices, 2006).
Laboratory Synthesis of Pure Methane Hydrate
Research on gas hydrates, including methane hydrate, has applications in energy and material science. The synthesis and study of these hydrates contribute to understanding their physical properties, decomposition behavior, and potential as an energy resource, enhancing knowledge in geochemistry and energy resource management (Stern et al., 2000).
Biological Activities of Hydrazone Derivatives
Hydrazones are studied for their potential in developing new drugs with various biological activities, including anticonvulsant, antidepressant, antiinflammatory, and antimicrobial properties. This research is significant for new drug development, contributing to pharmaceutical sciences and medicinal chemistry (Rollas & Küçükgüzel, 2007).
Mechanism of Action
Target of Action
Hydrallostane, with the molecular formula C21H32O5 , is a complex compoundIt’s important to note that the action of a compound is typically determined by its interaction with specific cellular or molecular structures, often proteins, which are referred to as targets .
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its target and the biochemical and physiological changes that result from this interaction .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can influence these pathways by interacting with one or more components of the pathway .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the bodyThese properties greatly influence a drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can influence how a compound interacts with its target and exerts its effects
Properties
IUPAC Name |
(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFOIGNUQUIGE-SERXDUEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315934 | |
Record name | 5alpha-Dihydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516-41-6 | |
Record name | 5α-Dihydrocortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dihydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5alpha-Dihydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDRALLOSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364XCM54BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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